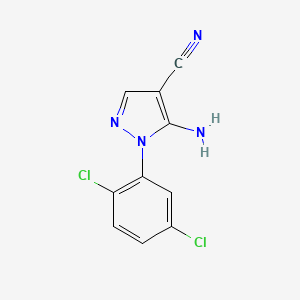

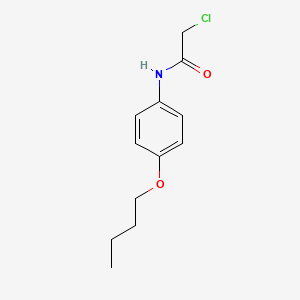

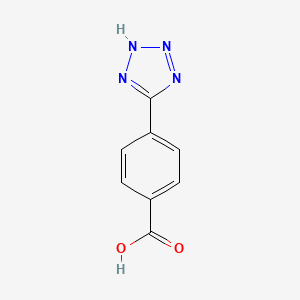

![molecular formula C6H5ClN4S B1296437 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 85426-79-5](/img/structure/B1296437.png)

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

概要

説明

“4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are well known due to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

Molecular Structure Analysis

The structure of the compound comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine–methylthio torsion angle is 5.7 (2)° .

Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

科学的研究の応用

Pharmaceutical Drug Development

Pyrimidine derivatives are integral to numerous pharmaceutical drugs due to their structural diversity and biological activity . The presence of a pyrazolo[3,4-d]pyrimidine moiety can be crucial in the development of drugs with antifolate, anticancer, antibacterial, antiallergic, and anti-inflammatory properties. This compound could serve as a key intermediate in synthesizing new drugs targeting these areas.

Antimicrobial Agents

The structural framework of pyrimidines, including the 4-chloro-6-(methylthio) variant, has shown effectiveness as antimicrobial agents . Research could explore this compound’s potential to inhibit the growth of various bacterial strains, contributing to the fight against antibiotic-resistant bacteria.

Anticancer Research

Pyrimidine derivatives have been reported to exhibit anti-tumor properties . As such, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine could be investigated for its efficacy in cancer treatment, possibly as a chemotherapeutic agent or a pharmacophore in drug design.

Agricultural Chemistry

In agrochemistry, pyrimidine compounds are used to develop herbicides, pesticides, and fungicides . The subject compound could be studied for its potential use in protecting crops from pests and diseases, thereby enhancing agricultural productivity.

Material Science

Pyrimidine rings are found in materials science, particularly in the synthesis of organic semiconductors and dyes . The unique properties of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine could be harnessed to create novel materials with specific electronic or photonic characteristics.

Biochemical Research

As pyrimidines are components of nucleic acids, this compound could be used in biochemical research to study DNA and RNA structures and functions . It might also be useful in developing assays or as a molecular probe in various biological studies.

作用機序

Target of Action

The primary target of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival.

Mode of Action

The compound interacts with its target, the Bcl2 protein, by binding to it . This interaction can influence the protein’s function and lead to changes in the cell.

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of genes such as P53, BAX, DR4, and DR5 , while down-regulating others like Bcl2, Il-8, and CDK4 in treated MCF7 cells . These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.

Result of Action

The compound has shown promising results in in vitro studies against certain cancer cell lines. For instance, it was found to be active against MCF7 cells, with IC50 values of 1.7, 5.7, and 3.4 μg/ml for different derivatives of the compound . It also caused cell cycle arrest at the G1/S phase in MCF7 cells . Furthermore, it induced apoptotic death of MCF7 cells and significantly increased the percentage of fragmented DNA in treated cells .

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

将来の方向性

The complexity of the chemistry of pyrimidines means that it is often difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing new methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

特性

IUPAC Name |

4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOZRPGXGIKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321116 | |

| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

85426-79-5 | |

| Record name | 85426-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

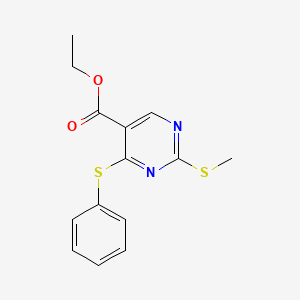

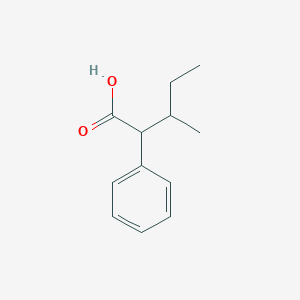

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

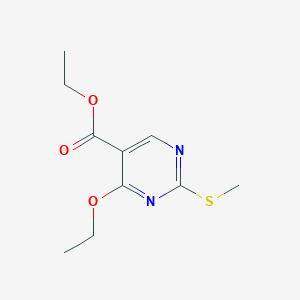

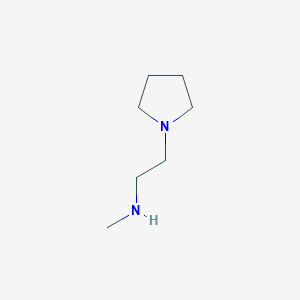

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)

![5H-chromeno[2,3-b]pyridin-7-ylacetic acid](/img/structure/B1296370.png)

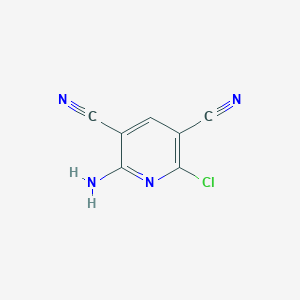

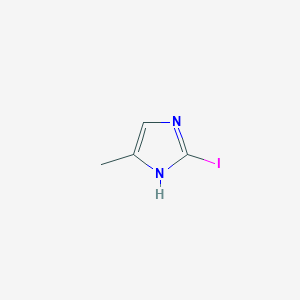

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)